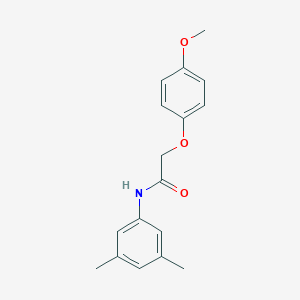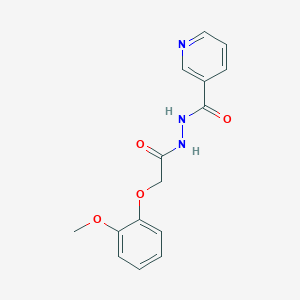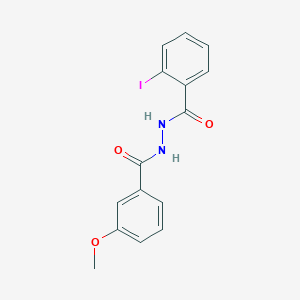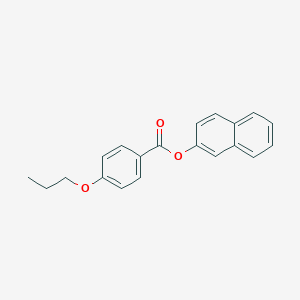![molecular formula C20H14BrN5O4 B397613 2-bromo-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitrobenzamide](/img/structure/B397613.png)
2-bromo-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitrobenzamide is a complex organic compound that features a benzamide core substituted with bromine, nitro, methoxyphenyl, and benzotriazolyl groups
Métodos De Preparación
The synthesis of 2-bromo-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitrobenzamide typically involves multi-step organic reactions. The process begins with the nitration of a benzene derivative to introduce the nitro group, followed by bromination to add the bromine atom. The benzotriazolyl group is then introduced through a coupling reaction with an appropriate benzotriazole derivative. Finally, the methoxyphenyl group is added via a substitution reaction .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Substitution: The methoxy group can be replaced with other substituents using appropriate reagents.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-bromo-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The benzotriazolyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to various targets .
Comparación Con Compuestos Similares
Similar compounds include:
2-bromo-5-methoxy-N,N-dimethylbenzylamine: Shares the bromine and methoxy substituents but differs in the amine group.
2-bromo-N-(3,4-dimethylphenyl)benzamide: Similar benzamide core with bromine substitution but different aromatic substituents.
The uniqueness of 2-bromo-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitrobenzamide lies in its combination of nitro, bromine, methoxyphenyl, and benzotriazolyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H14BrN5O4 |
|---|---|
Peso molecular |
468.3g/mol |
Nombre IUPAC |
2-bromo-N-[2-(4-methoxyphenyl)benzotriazol-5-yl]-5-nitrobenzamide |
InChI |
InChI=1S/C20H14BrN5O4/c1-30-15-6-3-13(4-7-15)25-23-18-9-2-12(10-19(18)24-25)22-20(27)16-11-14(26(28)29)5-8-17(16)21/h2-11H,1H3,(H,22,27) |
Clave InChI |
FCAPABFOKQGYRK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Br |
SMILES canónico |
COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(4-Chlorobenzyl)-3-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-triazenyl]-4-phenyl-1,2,5-oxadiazole](/img/structure/B397530.png)

![3,5-bisnitro-N-[2-(4-methyl-1-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B397533.png)




![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B397542.png)

![N-(4-chloro-3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-4-methoxybenzamide](/img/structure/B397544.png)
![Methyl 2-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B397545.png)
![2-{2-[(2-{[1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]sulfanyl}ethyl)sulfanyl]-1H-benzimidazol-1-yl}ethanol](/img/structure/B397546.png)
![3-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1,2-propanediol](/img/structure/B397550.png)
methyl]-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B397552.png)
